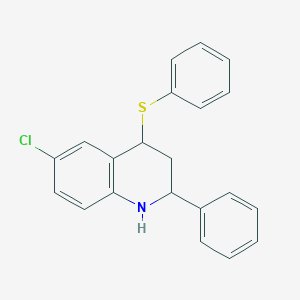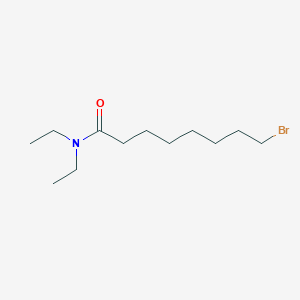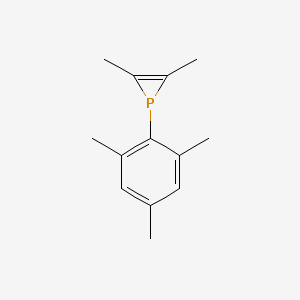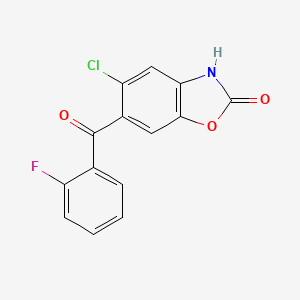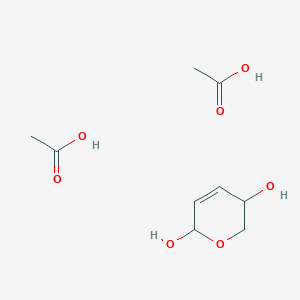![molecular formula C19H33ClO3Si2 B14265907 3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride CAS No. 141818-63-5](/img/structure/B14265907.png)
3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride is a specialized organic compound used primarily in organic synthesis. It features a benzoyl chloride group substituted with two tert-butyl(dimethyl)silyl groups at the 3 and 4 positions of the benzene ring. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The process can be summarized as follows:
Protection of Hydroxyl Groups: The hydroxyl groups on the benzene ring are protected by reacting with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine.
Formation of Benzoyl Chloride: The protected benzene derivative is then reacted with thionyl chloride (SOCl2) to introduce the benzoyl chloride group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl chloride group to a benzyl alcohol or other reduced forms.
Common Reagents and Conditions
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Carboxylic Acids: Formed from oxidation reactions.
Benzyl Alcohols: Formed from reduction reactions.
Scientific Research Applications
3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as a protecting group for hydroxyl functionalities in complex organic synthesis.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.
Biological Studies: Applied in the modification of biomolecules for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride primarily involves its reactivity as a benzoyl chloride derivative. The compound can react with nucleophiles to form various derivatives, which can then participate in further chemical transformations. The tert-butyl(dimethyl)silyl groups provide steric protection and stability to the molecule, allowing for selective reactions at the benzoyl chloride site .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzoyl chloride: Similar in structure but lacks the tert-butyl(dimethyl)silyl groups.
tert-Butyldimethylsilyl chloride: Used for silylation but does not contain the benzoyl chloride group.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains a silyl ether group but differs in the aldehyde functionality.
Uniqueness
3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride is unique due to the presence of both tert-butyl(dimethyl)silyl groups and a benzoyl chloride group. This combination provides enhanced stability and reactivity, making it a versatile reagent in organic synthesis .
Properties
CAS No. |
141818-63-5 |
|---|---|
Molecular Formula |
C19H33ClO3Si2 |
Molecular Weight |
401.1 g/mol |
IUPAC Name |
3,4-bis[[tert-butyl(dimethyl)silyl]oxy]benzoyl chloride |
InChI |
InChI=1S/C19H33ClO3Si2/c1-18(2,3)24(7,8)22-15-12-11-14(17(20)21)13-16(15)23-25(9,10)19(4,5)6/h11-13H,1-10H3 |
InChI Key |
OFYSUQYRYUPROC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C(=O)Cl)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


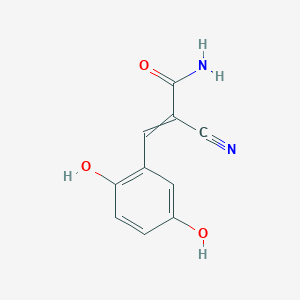
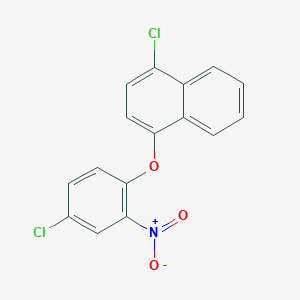
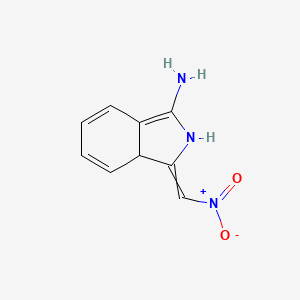
![Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione](/img/structure/B14265852.png)
![2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]-](/img/structure/B14265868.png)
